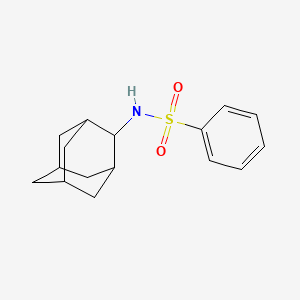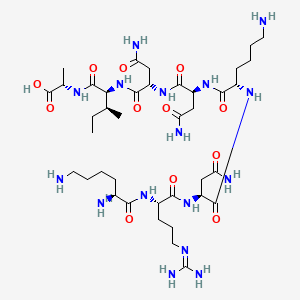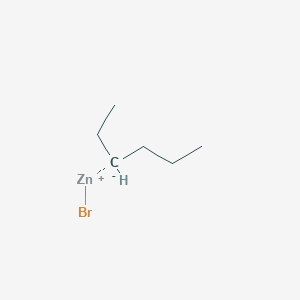
(R)-(-)-3-Méthyl-2-Butyl Isothiocyanate
Vue d'ensemble
Description
®-(-)-3-Methyl-2-Butyl Isothiocyanate is an organic compound belonging to the isothiocyanate family Isothiocyanates are characterized by the functional group -N=C=S, which imparts unique chemical properties
Applications De Recherche Scientifique
®-(-)-3-Methyl-2-Butyl Isothiocyanate has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of thioureas, heterocycles, and other complex molecules.
Biology: Investigated for its antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Potential therapeutic agent due to its bioactive properties, including enzyme inhibition and modulation of cellular pathways.
Industry: Utilized in the production of agrochemicals, pharmaceuticals, and bioconjugates
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of ®-(-)-3-Methyl-2-Butyl Isothiocyanate typically involves the reaction of primary amines with thiophosgene or its derivatives. A more sustainable method involves the use of isocyanides, elemental sulfur, and catalytic amounts of amine bases such as DBU. This reaction is carried out under moderate heating (40°C) and uses benign solvents like Cyrene™ or γ-butyrolactone .
Industrial Production Methods: Industrial production often employs the reaction of amines with phenyl chlorothionoformate in the presence of solid sodium hydroxide. This method can be executed as a one-pot process or a two-step approach, depending on the desired product and efficiency .
Analyse Des Réactions Chimiques
Types of Reactions: ®-(-)-3-Methyl-2-Butyl Isothiocyanate undergoes various chemical reactions, including:
Oxidation: Reacts with oxidizing agents to form sulfoxides and sulfones.
Reduction: Can be reduced to corresponding amines.
Substitution: Participates in nucleophilic substitution reactions, forming thioureas and other derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or peracids.
Reduction: Lithium aluminum hydride or catalytic hydrogenation.
Substitution: Amines, alcohols, and thiols under basic or acidic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Thioureas and other substituted isothiocyanates
Mécanisme D'action
The mechanism of action of ®-(-)-3-Methyl-2-Butyl Isothiocyanate involves its interaction with cellular proteins and enzymes. It acts as an electrophile, forming covalent bonds with nucleophilic sites on proteins, leading to the modulation of enzyme activity and cellular pathways. This compound is known to induce oxidative stress and activate antioxidant response elements, contributing to its bioactive effects .
Comparaison Avec Des Composés Similaires
Allyl Isothiocyanate: Found in mustard and horseradish, known for its pungent flavor and antimicrobial properties.
Phenyl Isothiocyanate: Used in amino acid sequencing (Edman degradation).
Sulforaphane: Derived from cruciferous vegetables, known for its anticancer and antioxidant properties.
Uniqueness: ®-(-)-3-Methyl-2-Butyl Isothiocyanate is unique due to its specific stereochemistry and the presence of a branched alkyl chain, which may influence its reactivity and biological activity compared to other isothiocyanates .
Propriétés
IUPAC Name |
(2R)-2-isothiocyanato-3-methylbutane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NS/c1-5(2)6(3)7-4-8/h5-6H,1-3H3/t6-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAVRRVJBEIYPRH-ZCFIWIBFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C)N=C=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C(C)C)N=C=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00426867 | |
| Record name | (R)-(-)-3-Methyl-2-Butyl Isothiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00426867 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
737001-02-4 | |
| Record name | (R)-(-)-3-Methyl-2-Butyl Isothiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00426867 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![3-acetyl-2H-cyclohepta[b]furan-2-one](/img/structure/B1599412.png)










